Octahydroindolizin-6-amine
Overview
Description
Octahydroindolizin-6-amine (OHIA) is a synthetic compound that belongs to the class of cyclic amines. It is a white solid with a molecular formula of C8H16N2 and a molar mass of 140.22 g/mol. The OHIA molecule consists of 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of OHIA consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . This gives it a molecular weight of 140.23 g/mol .Chemical Reactions Analysis
Amines, the class of compounds to which OHIA belongs, undergo various chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
OHIA is a white solid. Other physical and chemical properties such as its density, boiling point, and melting point are not specifically mentioned in the search results.Scientific Research Applications
Enantioselective Synthesis and Pharmaceutical Applications
A study by Zhang et al. (2017) presented a homo-chiral synthesis of octahydroindolizine derivatives, highlighting their applications within the pharmaceutical industry. The synthesis utilized an enzymatic resolution as a key step, underscoring the compound's potential as a versatile building block for developing pharmaceutical agents (Zhang et al., 2017).
Anti-inflammatory Applications
Research by Hu et al. (2020) identified octahydroindolizine-type alkaloid enantiomers from Dendrobium crepidatum with pronounced anti-inflammatory properties. These compounds exhibited significant inhibitory effects on nitric oxide production and protected against lipopolysaccharide-induced acute lung injury in mice, demonstrating the therapeutic potential of octahydroindolizine derivatives in treating inflammatory diseases (Hu et al., 2020).
Synthetic Methodologies for Octahydroindolizine Framework
A novel dehydrative annulation strategy for constructing the octahydroindolizine framework was reported by Jammula et al. (2015). This method allowed for the diastereoselective synthesis of octahydroindolizin-6-ol, demonstrating the compound's utility in creating pharmacologically relevant molecules (Jammula et al., 2015).
Application in Anti-viral Research
A study on the synthesis and anti-viral activity of 8-aminobicyclo[3.2.1]octanes, which can be derived from similar synthetic pathways as octahydroindolizin-6-amine, indicated potential applications in developing treatments for influenza and respiratory syncytial virus. This research underscores the importance of octahydroindolizine derivatives in medicinal chemistry (Miller et al., 2001).
Safety And Hazards
While specific safety and hazard information for OHIA is not available, general safety measures for handling amines include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and cleaning any skin contact thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJLNMVJTYHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CN2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizin-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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